[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate
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Overview
Description
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate is a complex organic compound with a unique structure that includes a formyl group, a phenyl ring, and a di(propan-2-yl)amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Formation of the Core Structure: This step involves the reaction of a phenylpropylamine derivative with a suitable formylating agent to introduce the formyl group.
Esterification: The final step involves the esterification of the formylated intermediate with 2-methylpropanoic acid under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-carboxyphenyl 2-methylpropanoate.
Reduction: 2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxymethylphenyl 2-methylpropanoate.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in organic synthesis.
Biology
In biological research, [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new polymers or coatings.
Mechanism of Action
The mechanism of action of [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate involves its interaction with specific molecular targets. The di(propan-2-yl)amino group may interact with receptors or enzymes, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl] 2-methylpropanoate: Similar structure but with a hydroxyl group instead of a formyl group.
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methoxyphenyl] 2-methylpropanoate: Similar structure but with a methoxy group instead of a formyl group.
Uniqueness
The presence of the formyl group in [2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate makes it unique compared to its analogs. This functional group allows for specific chemical reactions and interactions that are not possible with the hydroxyl or methoxy derivatives.
Properties
Molecular Formula |
C26H35NO3 |
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Molecular Weight |
409.6 g/mol |
IUPAC Name |
[2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-formylphenyl] 2-methylpropanoate |
InChI |
InChI=1S/C26H35NO3/c1-18(2)26(29)30-25-13-12-21(17-28)16-24(25)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16-20,23H,14-15H2,1-6H3/t23-/m1/s1 |
InChI Key |
ICOFQCJKJOISKD-HSZRJFAPSA-N |
Isomeric SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C=O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Canonical SMILES |
CC(C)C(=O)OC1=C(C=C(C=C1)C=O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
Origin of Product |
United States |
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